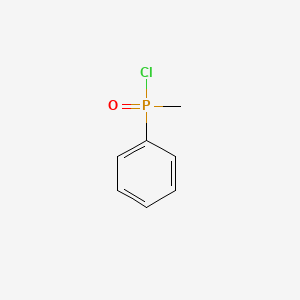

Methylphenylphosphinic chloride

Description

BenchChem offers high-quality Methylphenylphosphinic chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylphenylphosphinic chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[chloro(methyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClOP/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMQENOUJJKBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973185 | |

| Record name | Methyl(phenyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5761-97-7 | |

| Record name | Methylphenylphosphinic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005761977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl(phenyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(phenyl)phosphinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methylphenylphosphinic Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a P-Chiral Building Block

Methylphenylphosphinic chloride (CAS No. 5761-97-7) is a key organophosphorus reagent that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1] Its importance lies in its bifunctional nature: a reactive acid chloride and a stereogenic phosphorus center. This unique combination makes it an invaluable precursor for the synthesis of a diverse range of P-chiral compounds, including phosphine oxides and phosphinates, which are increasingly recognized for their potential as therapeutic agents. This guide provides a comprehensive overview of methylphenylphosphinic chloride, from its fundamental properties and synthesis to its nuanced reactivity and applications in the development of novel therapeutics.

Core Properties of Methylphenylphosphinic Chloride

A thorough understanding of the physicochemical properties of methylphenylphosphinic chloride is essential for its safe handling and effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 5761-97-7 | [1] |

| Molecular Formula | C₇H₈ClOP | [1] |

| Molecular Weight | 174.56 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 80-82 °C | |

| Boiling Point | 137-140 °C at 0.02 mmHg | |

| Solubility | Slightly soluble in chloroform and methanol. Reacts with water. | |

| Stability | Moisture sensitive; should be handled under an inert atmosphere. |

Synthesis of Methylphenylphosphinic Chloride: A Proposed Protocol

While various methods exist for the synthesis of phosphinic chlorides, a common and effective approach involves the Friedel-Crafts reaction between methylphosphonic dichloride and benzene. This electrophilic aromatic substitution reaction provides a direct route to the desired product.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of methylphenylphosphinic chloride.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on established chemical principles for the synthesis of analogous compounds. Researchers should conduct their own risk assessment and optimization.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq.) to an excess of dry benzene (solvent and reactant) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactant: Cool the stirred suspension to 0-5 °C using an ice bath. Slowly add methylphosphonic dichloride (1.0 eq.) dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80 °C) for 2-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., ³¹P NMR).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield methylphenylphosphinic chloride as a white to off-white solid.

Chemical Reactivity and Mechanisms

The reactivity of methylphenylphosphinic chloride is dominated by the electrophilic nature of the phosphorus atom, which is susceptible to nucleophilic attack. The chloride ion is a good leaving group, facilitating substitution reactions.

Nucleophilic Substitution with Alcohols and Amines

Methylphenylphosphinic chloride reacts readily with alcohols and amines to form the corresponding phosphinate esters and phosphinic amides, respectively. These reactions typically proceed via a nucleophilic addition-elimination mechanism.

Caption: General reaction scheme of methylphenylphosphinic chloride with nucleophiles.

Mechanism with an Amine (Example):

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic phosphorus atom of the methylphenylphosphinic chloride. This forms a pentacoordinate intermediate.

-

Elimination of Leaving Group: The intermediate is unstable and collapses, reforming the phosphoryl (P=O) bond and expelling the chloride ion as the leaving group.

-

Deprotonation: A base (often another equivalent of the amine) removes a proton from the nitrogen atom to yield the final phosphinic amide and the corresponding ammonium salt.

These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is formed.[2]

Spectroscopic Characterization

The structure of methylphenylphosphinic chloride can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl and phenyl protons. The methyl protons will appear as a doublet due to coupling with the phosphorus atom. The phenyl protons will appear as a multiplet in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the carbons of the phenyl ring. The carbons will show coupling to the phosphorus atom.

-

³¹P NMR: The phosphorus NMR spectrum is particularly informative and will show a single resonance at a characteristic chemical shift for a phosphinic chloride.[3] This technique is also invaluable for monitoring reaction progress.[3]

Infrared (IR) Spectroscopy

The IR spectrum of methylphenylphosphinic chloride will exhibit characteristic absorption bands:

-

P=O Stretch: A strong absorption band typically in the region of 1250-1200 cm⁻¹.

-

P-Cl Stretch: An absorption in the region of 600-500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Applications in Drug Discovery and Development

The true value of methylphenylphosphinic chloride for medicinal chemists lies in its ability to serve as a versatile starting material for the synthesis of phosphine oxides, which have emerged as important pharmacophores.

Phosphine Oxides as Bioisosteres

The phosphine oxide group (P=O) is a highly polar, hydrogen-bond accepting moiety. This property, combined with its tetrahedral geometry, allows it to act as a bioisostere for other functional groups, such as amides and sulfones. The incorporation of a phosphine oxide can lead to improved physicochemical properties of a drug candidate, including:

-

Increased Solubility: The polarity of the P=O group can enhance the aqueous solubility of a molecule.

-

Improved Metabolic Stability: The phosphorus-carbon bond is generally resistant to metabolic cleavage.

-

Enhanced Target Binding: The strong hydrogen-bonding capacity of the phosphine oxide can lead to improved interactions with biological targets.

Case Study: Kinase Inhibitors

A prominent application of organophosphorus compounds is in the development of kinase inhibitors for the treatment of cancer.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The phosphinate and phosphine oxide moieties derived from methylphenylphosphinic chloride can be incorporated into inhibitor scaffolds to enhance their binding affinity and selectivity.

Safety and Handling

Methylphenylphosphinic chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Keep the container tightly closed and stored in a cool, dry place under an inert atmosphere.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methylphenylphosphinic chloride is a powerful and versatile reagent for the synthesis of P-chiral compounds with significant potential in drug discovery. Its well-defined reactivity, coupled with the desirable properties of the resulting phosphine oxides and phosphinates, makes it an essential tool for medicinal chemists. A thorough understanding of its synthesis, handling, and reactivity is paramount to unlocking its full potential in the development of the next generation of therapeutics.

References

-

PubChem. (n.d.). Methyl(phenyl)phosphinoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2021). Phosphinic acid-based enzyme inhibitors. Retrieved from [Link]

-

National Institutes of Health. (2025). Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). Methyl(phenyl)phosphinoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2005). Synthesis and caspase-3 Inhibitory Activity of 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling.... Retrieved from [Link]

- Google Patents. (n.d.). CN106565779A - Novel synthesis process of methyl phosphorus dichloride.

-

Chegg. (2018). Give a detailed interpretation of the IR spectrum for methylene chloride-there is a very strong peak a C-Cl (600-800). Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of alkyl-and aryldiphenylphosphines via electrogenerated magnesium chloride diphenylphosphanide. Retrieved from [Link]

-

RSC Publishing. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Retrieved from [Link]

-

Ukrainian Chemistry Journal. (2023). THE INFLUENCE OF THE CONCENTRATION OF CHLORINE-CONTAINING CONDENSING AGENTS IN THE SYNTHESIS OF CARBOXYLIC ACID ANILIDES. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 . Summary of the IR frequencies (V M-Cl ) and the amide.... Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy. Retrieved from [Link]

-

NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]

-

YouTube. (2018). 31-P NMR Spectroscopy | Solved Problems. Retrieved from [Link]

Sources

Methylphenylphosphinic chloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Methylphenylphosphinic Chloride

This guide provides a comprehensive technical overview of methylphenylphosphinic chloride (C₇H₈ClOP), a key organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, reactivity, synthesis, and critical role as a precursor in asymmetric catalysis and medicinal chemistry. We will explore the causality behind its reactivity and provide field-proven insights into its application, with a focus on P-chiral chemistry.

Core Physicochemical and Spectroscopic Profile

Methylphenylphosphinic chloride is a corrosive solid at room temperature with a low melting point.[1][2] Its reactivity stems from the electrophilic phosphorus atom, bonded to an electron-withdrawing chlorine atom and an oxygen atom, making it susceptible to nucleophilic attack.

Physical and Chemical Properties

The fundamental properties of methylphenylphosphinic chloride are summarized below, providing a baseline for its handling and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClOP | [1][3] |

| Molecular Weight | 174.56 g/mol | [1][3] |

| CAS Number | 5761-97-7 | [1][3] |

| Appearance | White solid | [4] |

| Melting Point | 36-38°C | [1][5] |

| Boiling Point | 154-156°C (at 11 torr) | [1] |

| Density | 1.266 g/cm³ | [1] |

| Flash Point | 139.1°C | [1][5] |

| IUPAC Name | [chloro(methyl)phosphoryl]benzene | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of methylphenylphosphinic chloride. Data is available across several techniques, including NMR, FTIR, Raman, and Mass Spectrometry.[6]

-

³¹P NMR: The phosphorus nucleus is the most informative probe. The chemical shift in ³¹P NMR provides direct evidence of the phosphorus oxidation state and coordination environment.

-

¹H NMR: The spectrum will show characteristic signals for the methyl protons and the aromatic protons of the phenyl group.

-

¹³C NMR: Signals corresponding to the methyl carbon and the six carbons of the phenyl ring will be present.

-

FTIR/Raman: Key vibrational modes include the P=O stretching frequency, which is characteristic of phosphinoyl compounds, as well as vibrations from the P-Cl, P-C, and C-H bonds.

-

Mass Spectrometry: The mass spectrum provides the molecular weight and fragmentation pattern, confirming the compound's identity.[3]

Synthesis and Reactivity

The synthetic utility of methylphenylphosphinic chloride is rooted in its reactivity as a phosphinoylating agent. The P-Cl bond is the primary site of reaction, readily undergoing nucleophilic substitution.

General Reactivity with Nucleophiles

Methylphenylphosphinic chloride reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding phosphinate esters, phosphinic amides, and thiophosphinates. This reactivity is central to its use in synthesis. The general mechanism involves the attack of the nucleophile on the electrophilic phosphorus center, followed by the elimination of a chloride ion.

Caption: General reaction pathway of methylphenylphosphinic chloride with nucleophiles.

Hydrolysis

Like other acyl chlorides, methylphenylphosphinic chloride is sensitive to moisture and undergoes hydrolysis to form methylphenylphosphinic acid.[7] This reaction can be catalyzed by both acids and bases. The process is often undesirable as it consumes the starting material, necessitating anhydrous conditions for most applications.[4]

Protocol: Acid-Catalyzed Hydrolysis (Illustrative) This protocol illustrates the general principle of phosphinate ester hydrolysis; specific conditions for methylphenylphosphinic chloride may vary.

-

Dissolution: Dissolve the phosphinate ester (a derivative of methylphenylphosphinic chloride) in a suitable solvent mixture, such as dioxane-water, to ensure homogeneity.[7]

-

Acidification: Add a strong acid, such as perchloric acid (HClO₄) or trifluoroacetic acid, to the solution to catalyze the hydrolysis.[7]

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as ³¹P NMR or HPLC, until the starting material is fully consumed.

-

Work-up: Upon completion, neutralize the acid and extract the resulting phosphinic acid product.

-

Purification: Purify the product using standard techniques like crystallization or chromatography.

Reaction with Amines

The reaction with amines is particularly important, yielding N-substituted methylphenylphosphinic amides.[8] This reaction is vigorous and typically requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the hydrogen chloride byproduct that is formed, preventing the protonation of the unreacted amine.[9][10]

Caption: Reaction of methylphenylphosphinic chloride with two equivalents of a primary amine.

The Significance of P-Chirality

Methylphenylphosphinic chloride is a prochiral molecule. The phosphorus atom is bonded to four different groups (methyl, phenyl, oxygen, chlorine), making it a stereogenic center. This property is paramount in the field of asymmetric catalysis, where enantiomerically pure phosphorus compounds are used as ligands for transition metals.[11][12]

Synthesis of Chiral Phosphinates

Racemic methylphenylphosphinic chloride serves as a crucial starting material for the synthesis of P-chiral compounds.[13] By reacting the racemic chloride with an enantiomerically pure chiral auxiliary, such as a derivative of an amino acid or a chiral alcohol, a mixture of diastereomers is formed. These diastereomers possess different physical properties and can be separated using techniques like chromatography or crystallization.[13][14]

Enzymatic Resolution

An advanced method for obtaining enantiomerically pure phosphinates is through enzymatic resolution.[13] For example, phosphotriesterases (PTE) can selectively hydrolyze one enantiomer of a phosphinate ester mixture, leaving the other enantiomer unreacted and thus resolved with high enantiomeric excess.[13] This biocatalytic approach offers high selectivity under mild conditions.

Experimental Workflow: Synthesis and Resolution of Chiral Phosphinates

-

Diastereomer Synthesis: React racemic methylphenylphosphinic chloride with an enantiopure chiral alcohol or amine (e.g., (S)-2-tert-butoxycarbonylamino-3-hydroxypropionic acid tert-butyl ester) in the presence of a non-nucleophilic base like triethylamine.[13]

-

Separation/Resolution:

-

Chromatographic Separation: Separate the resulting diastereomeric phosphinate esters using silica gel chromatography.[13]

-

Enzymatic Resolution: Alternatively, subject the racemic ester mixture to a phosphotriesterase. The enzyme will selectively hydrolyze one enantiomer (e.g., the (Sₚ)-enantiomer), leaving the (Rₚ)-enantiomer in high enantiomeric excess.[13]

-

-

Analysis: Quantify the enantiomeric excess (ee) of the resolved product using chiral electrophoresis or chiral HPLC.[13]

-

Cleavage: The chiral auxiliary can then be cleaved to yield the enantiomerically pure methylphenylphosphinic acid or its derivative, which can be converted into other P-chiral ligands.

Applications in Drug Discovery and Development

Organophosphorus compounds are integral to medicinal chemistry, with applications ranging from prodrugs to enzyme inhibitors.[15][16] While methylphenylphosphinic chloride itself is not a therapeutic agent, it is a valuable building block for synthesizing more complex molecules with potential biological activity. Its ability to introduce the methylphenylphosphinoyl moiety is key to creating analogues of biologically active phosphates or phosphonates, where the P-C bond offers greater hydrolytic stability compared to a P-O bond. This stability is a desirable attribute for drug candidates, potentially improving their pharmacokinetic profiles.

Safety and Handling

Methylphenylphosphinic chloride is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[2][3][4]

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][17] Avoid breathing dust or vapors.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[4] Refrigeration is recommended.[4][5]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present. Continue rinsing and seek immediate medical attention.[2][4]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2][4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2][4]

-

Conclusion

Methylphenylphosphinic chloride is a foundational reagent in modern organophosphorus chemistry. Its well-defined physical properties and predictable reactivity make it an indispensable tool for introducing the methylphenylphosphinoyl group. Its most significant contribution lies in the synthesis of P-chiral ligands, which are critical for the advancement of asymmetric catalysis. For professionals in drug discovery, this compound provides a gateway to novel phosphinate-based therapeutics with enhanced stability. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective utilization in research and development.

References

-

Li, Y., Aubert, S. D., Maes, E. G., & Raushel, F. M. (2004). Enzymatic Resolution of Chiral Phosphinate Esters. Organic Letters, 6(9), 1641–1643*. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21983, Methyl(phenyl)phosphinoyl chloride. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). Methylphenylphosphinic chloride. SpectraBase. Retrieved from [Link]

-

Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12345–12361*. Retrieved from [Link]

-

LookChem. (n.d.). Methylphenylphosphinic chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9879809, Methyltriphenylphosphonium chloride. Retrieved from [Link]

-

Harger, M. J. P. (1981). Alkylphenylphosphinic amides: formation of stable, crystalline hydrochlorides, and hydrolysis in acidic solution. Journal of the Chemical Society, Perkin Transactions 1, 3284-3288. Retrieved from [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542*. Retrieved from [Link]

-

Gaumont, A. C., & Gulea, M. (1998). First Resolution of a Free Fluorophosphine Chiral at Phosphorus. Resolution and Reactions of Free and Coordinated (+/-)-Fluorophenylisopropylphosphine. The Journal of Organic Chemistry, 63(12), 4015–4018*. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Scalable Procedure. Retrieved from [Link]

-

Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]

-

Albert, J., et al. (2002). Synthesis, resolution, and reactivity of benzylmesitylphenylphosphine: a new p-chiral bulky ligand. Chemistry, 8(10), 2279-87*. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517954, Dimethylphosphinic chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorodiphenylphosphine. Retrieved from [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN103275123A - Preparation method of triphenylmethylphosphonium chloride.

-

ResearchGate. (n.d.). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride.

-

National Institute of Standards and Technology. (n.d.). Diphenylphosphinic chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73910, Diphenylphosphinic chloride. Retrieved from [Link]

-

Xu, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Medical Drug Discovery, 8, 100063. Retrieved from [Link]

-

Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]

- Google Patents. (n.d.). CN112028937A - Preparation method and preparation system for synthesizing methyl phosphine dichloride through one-step method.

-

Xu, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Medical Drug Discovery, 8, 100063. Retrieved from [Link]

-

MDPI. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Symmetry, 14(9), 1758*. Retrieved from [Link]

-

Gilard, V., et al. (1993). Chemical and biological evaluation of hydrolysis products of cyclophosphamide. Journal of Medicinal Chemistry, 36(21), 3206-11*. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, March 13). Reactions Acid Chlorides With Amines. YouTube. Retrieved from [Link]

-

Al-Sallami, H. S., et al. (2024). Model-informed drug discovery and development approaches to inform clinical trial design and regulatory decisions: A primer for the MENA region. Saudi Pharmaceutical Journal, 32(1), 101911*. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. fishersci.com [fishersci.com]

- 3. Methyl(phenyl)phosphinoyl chloride | C7H8ClOP | CID 21983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Methylphenylphosphinic chloride|lookchem [lookchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkylphenylphosphinic amides: formation of stable, crystalline hydrochlorides, and hydrolysis in acidic solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 12. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.tamu.edu [chem.tamu.edu]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

Methylphenylphosphinic chloride molecular structure

An In-Depth Technical Guide to the Molecular Structure of Methylphenylphosphinic Chloride

Authored by: Gemini, Senior Application Scientist

Abstract

Methylphenylphosphinic chloride (C₇H₈ClOP) is a chiral organophosphorus compound of significant interest in synthetic chemistry. Its utility as a reactive intermediate stems directly from its unique molecular architecture: a tetrahedral phosphorus center bonded to a methyl group, a phenyl group, a doubly bonded oxygen, and a labile chlorine atom. This guide provides a comprehensive exploration of its molecular structure, the analytical methodologies used for its characterization, its chemical reactivity, and its applications, particularly in the context of drug discovery and materials science. We will delve into the causality behind experimental choices for its analysis and synthesize this information to present a holistic view for researchers and drug development professionals.

Core Molecular Structure and Physicochemical Properties

Methylphenylphosphinic chloride is a derivative of phosphinic acid where the hydroxyl group is replaced by a chlorine atom, and the phosphorus-bound hydrogen is substituted with methyl and phenyl groups. The central phosphorus atom is the molecule's reactive and stereogenic center.

Key Structural Features:

-

Phosphorus Center: The phosphorus atom is sp³ hybridized, resulting in a tetrahedral geometry. It is bonded to four different substituents (methyl, phenyl, oxygen, chlorine), which makes it a chiral center.

-

Phosphoryl Group (P=O): The presence of a strong phosphorus-oxygen double bond is a defining feature. This bond is highly polarized, with significant electron density on the oxygen atom, influencing the molecule's reactivity and spectroscopic properties.

-

Phenyl and Methyl Groups: These organic substituents confer specific solubility characteristics and steric properties. The phenyl group provides a rigid, aromatic scaffold, while the methyl group is a small alkyl substituent.[1]

-

Phosphorus-Chlorine Bond (P-Cl): This is the most reactive bond in the molecule. The chlorine atom is a good leaving group, making the phosphorus atom susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic precursor.

Visualization of Molecular Structure

Caption: 2D representation of Methylphenylphosphinic chloride's tetrahedral core.

Physicochemical Data Summary

The fundamental physical properties of methylphenylphosphinic chloride are summarized below. This data is critical for its handling, storage, and use in designing experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClOP | [2][3] |

| Molecular Weight | 174.56 g/mol | [2][4] |

| CAS Number | 5761-97-7 | [2][3][4] |

| Appearance | White solid | [5] |

| Melting Point | 36-38 °C | [4] |

| Boiling Point | 154-156 °C (at 11 torr) | [4] |

| Density | 1.266 g/cm³ | [4] |

| IUPAC Name | [chloro(methyl)phosphoryl]benzene | [2][4] |

Structural Elucidation: A Spectroscopic Approach

Determining and confirming the molecular structure of a compound like methylphenylphosphinic chloride is not a trivial exercise. It requires a multi-faceted analytical approach where each technique provides a unique piece of the structural puzzle. As a self-validating system, the data from these disparate techniques must converge to support a single, unambiguous structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For an organophosphorus compound, ³¹P NMR is indispensable.

-

³¹P NMR: This technique directly probes the phosphorus nucleus. Methylphenylphosphinic chloride will exhibit a single resonance in the ³¹P NMR spectrum. The chemical shift of this peak is highly sensitive to the electronic environment around the phosphorus atom, providing direct evidence of the phosphoryl chloride moiety. Spectra are typically referenced externally to 85% H₃PO₄.[6]

-

¹H NMR: The proton NMR spectrum provides information on the methyl and phenyl groups. We expect to see:

-

A multiplet signal in the aromatic region (approx. 7.4-8.0 ppm) corresponding to the protons of the phenyl group.

-

A doublet in the aliphatic region (approx. 1.5-2.5 ppm) for the methyl protons. The signal is split into a doublet due to coupling with the phosphorus nucleus (²J(P,H) coupling). This splitting is a key diagnostic feature confirming the P-CH₃ bond.

-

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data:

-

Multiple signals in the aromatic region for the carbons of the phenyl ring.

-

A signal for the methyl carbon, which will also be split into a doublet due to coupling with the phosphorus nucleus (¹J(P,C) coupling).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of methylphenylphosphinic chloride is dominated by a few key absorption bands:

| Vibrational Mode | Characteristic Frequency (cm⁻¹) | Significance |

| P=O Stretch | ~1250 - 1300 cm⁻¹ | Strong, sharp absorption. Confirms the presence of the phosphoryl group. |

| C-H Stretch (Aromatic) | ~3000 - 3100 cm⁻¹ | Medium to weak bands from the phenyl group. |

| C-H Stretch (Aliphatic) | ~2850 - 3000 cm⁻¹ | Medium to weak bands from the methyl group.[7] |

| C=C Stretch (Aromatic) | ~1400 - 1600 cm⁻¹ | Multiple bands confirming the phenyl ring. |

| P-Cl Stretch | ~450 - 600 cm⁻¹ | Confirms the phosphorus-chlorine bond. |

The most diagnostic peak is the intense P=O stretch. Its position and intensity provide unambiguous evidence for this functional group.[2]

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule.[8][9] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[10]

Experimental Workflow for Crystallographic Analysis:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

A successful crystallographic analysis would yield precise data on:

-

Bond Lengths: The exact distances between P-C, P-Ph, P=O, and P-Cl atoms.

-

Bond Angles: The angles around the tetrahedral phosphorus center, confirming its geometry.

-

Torsion Angles: The rotational orientation of the phenyl and methyl groups.

-

Crystal Packing: How individual molecules arrange themselves in the crystal lattice.

Synthesis, Reactivity, and Applications

The structure of methylphenylphosphinic chloride directly dictates its synthesis and reactivity, making it a valuable reagent.

Synthesis Pathway

A common and efficient method for its preparation involves the chlorination of the corresponding acid, methylphenylphosphinic acid. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.

Caption: Synthesis of the title compound via chlorination of its parent acid.[3]

Core Reactivity: The P-Cl Bond

The molecule's primary mode of reaction is nucleophilic substitution at the phosphorus center, displacing the chloride ion. This reactivity makes it an excellent electrophile for introducing the methylphenylphosphinyl moiety into other molecules.

-

Hydrolysis: Reacts readily with water, often just atmospheric moisture, to hydrolyze back to methylphenylphosphinic acid and release HCl gas.[11] This necessitates handling under inert and anhydrous conditions.

-

Alcoholysis/Phenolysis: Reacts with alcohols or phenols to form phosphinate esters.

-

Aminolysis: Reacts with primary or secondary amines to yield phosphinic amides.

These transformations are fundamental in synthesizing ligands for catalysis, flame retardants, and precursors for biologically active molecules.[12]

Application in Drug Discovery

Organophosphorus compounds are prevalent in medicinal chemistry. Methylphenylphosphinic chloride serves as a key building block for several reasons:

-

Scaffold Introduction: It allows for the precise installation of a P-chiral methylphenylphosphinyl group onto a lead compound.

-

Modulation of Properties: The introduction of a phosphinate group can alter a molecule's polarity, hydrogen bonding capacity, and metabolic stability—key parameters in drug design.[1]

-

Reactive Handle: The chloride is a versatile handle for combinatorial chemistry, enabling the rapid synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[][14]

Safety and Handling

Scientific integrity demands a thorough understanding of a reagent's hazards. Methylphenylphosphinic chloride is a hazardous substance requiring strict safety protocols.

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact.[2][5]

-

Water Reactive: Reacts with moisture to release corrosive hydrogen chloride gas.[11][15]

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]

Mandatory Handling Protocols:

-

Inert Atmosphere: All manipulations should be performed in a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon).[11][16]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a face shield is mandatory. A lab coat is also required.[15][17]

-

Ventilation: Work in a well-ventilated chemical fume hood to prevent inhalation of vapors or HCl gas.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and strong bases.[5][11][16]

Conclusion

The molecular structure of methylphenylphosphinic chloride is a classic example of structure dictating function. Its tetrahedral, chiral phosphorus center, combined with a highly reactive P-Cl bond, establishes it as a versatile and powerful electrophilic building block in modern organic synthesis. A thorough understanding of its structure, confirmed through a combination of NMR and IR spectroscopy and definitively determined by X-ray crystallography, is essential for its effective and safe utilization in the laboratory. For researchers in materials science and drug discovery, this compound offers a reliable gateway to a diverse range of complex and valuable organophosphorus molecules.

References

-

Title: Methyl(phenyl)phosphinoyl chloride | C7H8ClOP | CID 21983 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Methylphenylphosphinic chloride - LookChem Source: LookChem URL: [Link]

-

Title: Methyltriphenylphosphonium chloride | C19H18ClP | CID 9879809 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Supplementary Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: H-1 NMR Spectrum Source: University of Alberta URL: [Link]

- Title: CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride Source: Google Patents URL

-

Title: Scalable - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: X-ray crystallography - Wikipedia Source: Wikipedia URL: [Link]

-

Title: x Ray crystallography - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Anilinolysis of Diphenyl Thiophosphinic Chloride and Theoretical Studies on Various R1R2P(O or S)Cl Source: ResearchGate URL: [Link]

-

Title: X-ray Crystallography - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Infrared Spectroscopy- A spectro-analytical tool in chemistry Source: SlideShare URL: [Link]

-

Title: Synthesis and crystal structure of methylphosphonic dichloride and N,N-diethyl-P-methylphosphonamidic chloride Source: ResearchGate URL: [Link]

-

Title: Standard X-ray Diffraction Powder Patterns Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: C-13 NMR Spectrum Source: University of Alberta URL: [Link]

-

Title: Rationalising the reactivity of phosphoryl chloride Source: Chemistry Stack Exchange URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]

-

Title: [Application of methyl in drug design] Source: PubMed URL: [Link]

-

Title: 11.5: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: 7.3: X-ray Crystallography Source: Chemistry LibreTexts URL: [Link]

-

Title: Infrared Spectra and Characteristic Frequencies of Inorganic Ions Source: ResearchGate URL: [Link]

-

Title: Methylphosphonic acid - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: Methylthioninium chloride: pharmacology and clinical applications with special emphasis on nitric oxide mediated vasodilatory shock during cardiopulmonary bypass Source: PubMed URL: [Link]

Sources

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl(phenyl)phosphinoyl chloride | C7H8ClOP | CID 21983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylphenylphosphinic chloride|lookchem [lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Diphenylphosphinic Chloride | 1499-21-4 [chemicalbook.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

Introduction: Strategic Importance of Methylphenylphosphinic Chloride

An In-depth Technical Guide to the Synthesis of Methylphenylphosphinic Chloride

Methylphenylphosphinic chloride, with the CAS Number 5761-97-7, is a pivotal organophosphorus compound that serves as a highly versatile intermediate in synthetic chemistry.[1][2] As a bifunctional molecule featuring a reactive P-Cl bond and a stable pentavalent phosphorus center, it is a cornerstone for the construction of a diverse array of more complex molecules. Its primary utility lies in its role as a precursor for chiral phosphine ligands, which are indispensable in the field of asymmetric catalysis. Furthermore, it is employed in the synthesis of specialized peptide coupling agents and other fine chemicals, making it a compound of significant interest to researchers in drug discovery and materials science.[3]

This guide provides a detailed exploration of the principal synthetic routes to methylphenylphosphinic chloride, offering field-proven insights into the causality behind experimental choices, detailed protocols, and critical safety considerations.

Physicochemical Properties

A summary of the key physicochemical properties of methylphenylphosphinic chloride is presented below. This data is essential for its handling, purification, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 5761-97-7 | [1][4] |

| Molecular Formula | C₇H₈ClOP | [1] |

| Molecular Weight | 174.56 g/mol | [1] |

| Appearance | Colorless to yellow liquid or low melting solid | [3] |

| Melting Point | 36-38 °C | [4] |

| Boiling Point | 306.4 °C at 760 mmHg; 222 °C at 16 mmHg | [3][4] |

| Density | 1.21 g/cm³ | [4] |

| Storage Temperature | Refrigerator (+4°C), under inert gas | [4][5] |

Core Synthetic Methodologies

The synthesis of methylphenylphosphinic chloride can be effectively achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. This section details the most reliable and commonly employed synthetic routes.

Method 1: Grignard Reaction with Phenylphosphonic Dichloride

This is arguably the most direct and widely used method for preparing asymmetrically substituted phosphinic chlorides. The core principle involves the selective mono-alkylation of a phosphonic dichloride using a Grignard reagent. The high nucleophilicity of the Grignard reagent's carbanion facilitates a clean substitution at the electrophilic phosphorus center.

The reaction proceeds via a nucleophilic substitution at the phosphorus atom of phenylphosphonic dichloride (C₆H₅P(O)Cl₂). The methyl group from methylmagnesium bromide (CH₃MgBr) attacks the phosphorus, displacing one of the chloride ions. The magnesium halide coordinates with the phosphoryl oxygen, activating the phosphorus center towards attack. It is crucial to control the stoichiometry and temperature to prevent a second substitution, which would lead to the formation of dimethylphenylphosphine oxide as a byproduct.[6][7]

Caption: Mechanism of Grignard reaction for methylphenylphosphinic chloride synthesis.

-

Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire system must be maintained under a positive pressure of dry nitrogen or argon throughout the reaction.

-

Reagent Preparation: A solution of phenylphosphonic dichloride (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled to -10 °C using an ice-salt bath.

-

Grignard Addition: A solution of methylmagnesium chloride or bromide (1.0-1.1 equiv., typically 3.0 M in THF) is added dropwise from the dropping funnel. The internal temperature should be carefully maintained below 0 °C to minimize side reactions.[8]

-

Reaction and Quenching: After the addition is complete, the mixture is stirred at -10 °C for an additional 6 hours.[8] The reaction is then cautiously quenched by the slow addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure methylphenylphosphinic chloride.

| Parameter | Recommended Condition | Rationale / Field Insight |

| Stoichiometry | 1.0 - 1.1 equiv. Grignard | A slight excess of the Grignard reagent ensures complete conversion of the starting material. A large excess increases the risk of double addition. |

| Temperature | -10 °C to 0 °C | Low temperature is critical to control the high reactivity of the Grignard reagent and enhance the selectivity for mono-substitution.[8] |

| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are essential for stabilizing the Grignard reagent and ensuring a homogeneous reaction medium.[9] Strict exclusion of water is mandatory. |

| Quenching Agent | Saturated aq. NH₄Cl | Provides a mildly acidic proton source to decompose the magnesium salts without being harsh enough to hydrolyze the product phosphinic chloride. |

Method 2: Chlorination of Methylphenylphosphinic Acid

This method follows a classic transformation in organic chemistry: the conversion of a carboxylic acid or its analogue to the corresponding acid chloride. Here, methylphenylphosphinic acid serves as the precursor. This route is particularly useful if the phosphinic acid is more readily available or is generated as an intermediate from another synthesis.

The conversion relies on a chlorinating agent to replace the hydroxyl group of the phosphinic acid with a chlorine atom. Several reagents can accomplish this, with thionyl chloride (SOCl₂) being the most common due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).[4] Other reagents like oxalyl chloride or phosphorus pentachloride (PCl₅) can also be used. The choice of reagent can influence reaction conditions and work-up procedures. Thionyl chloride is often preferred for its cost-effectiveness and straightforward purification.

Caption: Workflow for the synthesis of methylphenylphosphinic chloride via chlorination.

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser, a magnetic stirrer, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

-

Reaction: Methylphenylphosphinic acid (1.0 equiv.) is placed in the flask. Thionyl chloride (a significant excess, e.g., 2-5 equiv.) is added carefully.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until the evolution of gas ceases, indicating the completion of the reaction.

-

Removal of Excess Reagent: After cooling to room temperature, the excess thionyl chloride is removed by distillation at atmospheric pressure. It is beneficial to use a co-solvent like toluene to aid in the azeotropic removal of the last traces of SOCl₂.

-

Purification: The remaining crude liquid is then purified by fractional distillation under high vacuum to afford the final product.

Purification and Characterization

Regardless of the synthetic method, rigorous purification and characterization are essential to ensure the quality of the methylphenylphosphinic chloride for subsequent applications.

Purification

-

Vacuum Distillation: This is the primary method for purifying the final product. Due to its relatively high boiling point, a good vacuum system is required to prevent thermal decomposition.[3]

-

Crystallization: As the compound is a low-melting solid, crystallization from a non-polar solvent (e.g., hexane) at low temperatures can be an effective alternative or supplementary purification step.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized methylphenylphosphinic chloride are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most definitive technique. A single resonance is expected in the phosphinic chloride region, with a chemical shift that can be compared to literature values.

-

¹H NMR: The spectrum will show a doublet for the P-CH₃ protons due to coupling with the phosphorus nucleus (²JP-H). The phenyl protons will appear as a multiplet in the aromatic region.

-

¹³C NMR: The spectrum will show distinct signals for the methyl carbon and the aromatic carbons, with characteristic C-P coupling constants.

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the P=O (phosphoryl) stretching vibration is expected, typically in the range of 1250-1300 cm⁻¹. The P-Cl stretch will also be present at a lower frequency.[1][10]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and can reveal fragmentation patterns characteristic of the molecule's structure.

Safety and Handling

Methylphenylphosphinic chloride is a hazardous chemical that requires careful handling in a controlled laboratory environment.[11]

Hazard Assessment

-

Corrosivity: The compound is highly corrosive and causes severe skin burns and eye damage upon contact.[1]

-

Moisture Sensitivity: It reacts violently with water and moisture, hydrolyzing to release corrosive hydrogen chloride (HCl) gas and methylphenylphosphinic acid.[12] This reactivity necessitates handling under a dry, inert atmosphere.

-

Toxicity: It is harmful if swallowed or inhaled.[1]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Remove gloves with care to avoid skin contamination.[11]

-

Body Protection: Wear a flame-retardant lab coat and ensure no skin is exposed.

-

Respiratory Protection: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[12]

Safe Handling and Storage Procedures

-

Inert Atmosphere: Handle and store the compound under a dry, inert atmosphere such as nitrogen or argon.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably in a refrigerator.[11] Store in a designated corrosives area.

-

Waste Disposal: Waste is classified as hazardous and must be disposed of in accordance with local and national regulations.[11]

Emergency Procedures

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

Conclusion

The synthesis of methylphenylphosphinic chloride is a well-established process critical for accessing a range of valuable organophosphorus compounds. The Grignard reaction on phenylphosphonic dichloride offers a direct and efficient route, while the chlorination of methylphenylphosphinic acid provides a reliable alternative. Success in either method hinges on meticulous control of reaction conditions, particularly temperature and the strict exclusion of moisture. Adherence to rigorous safety protocols is paramount due to the corrosive and reactive nature of the compound. This guide provides the foundational knowledge and practical protocols for researchers to confidently and safely synthesize this important chemical intermediate.

References

- Experimental study on the microreactor-assisted synthesis of phosphinic chlorides with varying steric hindrance. (2020). RSC Publishing.

- SAFETY DATA SHEET - Methylphenylphosphinic chloride. (2025). Thermo Fisher Scientific.

- New Chiral Dichlorophosphines and Their Use in the Synthesis of Phosphetane Oxides and Phosphinic Chlorides. ACS Publications.

- Chlorine-free synthesis of phosphinic derivatives by change in the P-function. ScienceDirect.

- PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository.

- Diphenylphosphinic Chloride synthesis. ChemicalBook.

- SAFETY DATA SHEET. Fisher Scientific.

- Methylphenylphosphinic chloride. LookChem.

- SAFETY DATA SHEET. Sigma-Aldrich. (2024).

- Aldrich 309567 - SAFETY DATA SHEET. (2025).

- SAFETY DATA SHEET. Merck Millipore. (2025).

- Methyl(phenyl)phosphinoyl chloride. PubChem - NIH.

- Michaelis–Arbuzov reaction. J&K Scientific LLC. (2025).

- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI.

- Michaelis–Arbuzov reaction. Wikipedia.

- Substitution at phosphorus in the reaction between dichlorobis(triphenylphosphine)nickel and methylmagnesium bromide. Journal of the Chemical Society D - RSC Publishing.

- Arbuzov Reaction. Organic Chemistry Portal.

- Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). UCLA.

- Environmentally-friendly synthesis method for phenylphosphonic dichloride. Google Patents.

- CAS 5761-97-7 METHYLPHENYLPHOSPHINIC CHLORIDE. BOC Sciences.

- Grignard reagent. Wikipedia.

- Phosphine, (p-bromophenyl)diphenyl-. Organic Syntheses Procedure.

- Dichlorophenylphosphine. Wikipedia.

- Scalable. Organic Syntheses Procedure.

- Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PMC - NIH. (2022).

- Methyl(triphenyl)phosphonium chloride synthesis. ChemicalBook.

- METHYLPHENYLPHOSPHINIC CHLORIDE. ChemicalBook. (2022).

- Synthesis and crystal structure of methylphosphonic dichloride and N,N-diethyl-P-methylphosphonamidic chloride. ResearchGate. (2025).

- Dimethylphosphinic chloride. PubChem - NIH.

- Preparation method of triphenylmethylphosphonium chloride. Google Patents.

- Grignard Reagents. Sigma-Aldrich.

- Product Subclass 11: Grignard Reagents with Transition Metals. (2011).

- Diphenylphosphinic Chloride. ChemicalBook. (2025).

- Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (2005).

- Grignard Reagent Synthesis Reaction Mechanism. YouTube. (2015).

- The reaction of dichlorocarbene with phosphine derivatives related on the 2-methyl-1-phenyl-2,5-dihydro and 2,3,4,5-tetrahydro-1H-phosphole moiety. ResearchGate. (2025).

- Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. Frontiers.

- (PDF) Spectroscopic and magnetic evidence of coordination properties of bioactive diethyl (pyridin-4-ylmethyl)phosphate ligand with chloride transition-metal ions. ResearchGate. (2025).

- Purification of thionyl chloride. Journal of the Chemical Society A - RSC Publishing.

Sources

- 1. Methyl(phenyl)phosphinoyl chloride | C7H8ClOP | CID 21983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYLPHENYLPHOSPHINIC CHLORIDE | 5761-97-7 [chemicalbook.com]

- 3. Diphenylphosphinic Chloride | 1499-21-4 [chemicalbook.com]

- 4. Methylphenylphosphinic chloride|lookchem [lookchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate [frontiersin.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methylphenylphosphinic Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methylphenylphosphinic chloride, a key organophosphorus intermediate, holds significant importance in the synthesis of a diverse range of compounds, including chiral ligands, catalysts, and pharmacologically active molecules. A thorough understanding of its physical and chemical properties is paramount for its safe handling, effective utilization in synthetic methodologies, and the accurate characterization of its derivatives. This guide provides a comprehensive overview of the core physical and chemical characteristics of methylphenylphosphinic chloride, grounded in established scientific principles and experimental data. It is designed to be a practical resource for researchers and professionals engaged in chemical synthesis and drug development, offering not only a compilation of data but also insights into the experimental determination of these properties and the chemical reactivity that governs its synthetic applications.

Compound Identification and General Characteristics

Methylphenylphosphinic chloride is a chiral organophosphorus compound. The phosphorus atom is a stereocenter, and the compound exists as a racemic mixture of two enantiomers.

| Identifier | Value |

| Chemical Name | Methylphenylphosphinic chloride |

| Synonyms | [chloro(methyl)phosphoryl]benzene, Methyl(phenyl)phosphinoyl chloride |

| CAS Number | 5761-97-7 |

| Molecular Formula | C₇H₈ClOP |

| Molecular Weight | 174.56 g/mol |

| Appearance | White solid |

Core Physical Properties

The physical properties of a compound are fundamental to its handling, purification, and use in chemical reactions. The following sections detail the key physical parameters of methylphenylphosphinic chloride.

Melting Point

The melting point of a solid is a critical indicator of its purity. For methylphenylphosphinic chloride, the melting point is in the range of 36-38 °C . A sharp melting point within this range is indicative of a high-purity sample.

Experimental Protocol: Capillary Melting Point Determination

The melting point of methylphenylphosphinic chloride can be accurately determined using the capillary method.

-

Sample Preparation: A small amount of the dry, powdered solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Figure 1: Workflow for Melting Point Determination.

Boiling Point

Due to its relatively low melting point, methylphenylphosphinic chloride can exist as a liquid. Its boiling point has been reported as 154-156 °C at 11 torr . It is crucial to note that this value is at reduced pressure, which is a common practice for compounds that may decompose at their atmospheric boiling point.

Experimental Protocol: Boiling Point Determination under Reduced Pressure

-

Apparatus Setup: A distillation apparatus suitable for vacuum distillation is assembled. A small sample of the liquid is placed in the distillation flask along with a boiling chip or a magnetic stirrer.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is carefully reduced to the desired level (e.g., 11 torr).

-

Heating: The distillation flask is heated gently.

-

Data Recording: The temperature at which the liquid boils and a steady condensation is observed in the condenser is recorded as the boiling point at that specific pressure.

Density

The density of methylphenylphosphinic chloride is approximately 1.266 g/cm³ . This value is important for calculations involving mass-to-volume conversions.

Experimental Protocol: Density Determination

For a solid like methylphenylphosphinic chloride, the density can be determined by measuring the volume of a known mass of the substance.

-

Mass Measurement: A known mass of the solid is accurately weighed using an analytical balance.

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., a non-polar solvent). The initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The difference in volume represents the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility

Methylphenylphosphinic chloride is generally soluble in a range of common organic solvents. Due to its reactive P-Cl bond, it will react with protic solvents like water and alcohols.

| Solvent | Solubility | Notes |

| Water | Reacts (hydrolyzes) | Hydrolysis produces methylphenylphosphinic acid and hydrochloric acid. |

| Alcohols (e.g., Ethanol, Methanol) | Reacts | Forms the corresponding phosphinate esters. |

| **Dichloromethane (CH₂Cl₂) ** | Soluble | A common solvent for reactions involving this reagent. |

| Chloroform (CHCl₃) | Soluble | Another suitable solvent for reactions. |

| Tetrahydrofuran (THF) | Soluble | Often used as a reaction solvent. |

| Toluene | Soluble | A non-polar solvent in which it is soluble. |

| Hexane | Sparingly Soluble | Solubility is lower in non-polar aliphatic hydrocarbons. |

Experimental Protocol: Qualitative Solubility Testing

-

Sample Preparation: A small, consistent amount of the solute (e.g., 10 mg) is placed in a series of small test tubes.

-

Solvent Addition: A small volume of each solvent (e.g., 0.5 mL) is added to a separate test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are categorized as soluble, partially soluble, or insoluble. For reactive solvents, any signs of a chemical reaction (e.g., gas evolution, heat generation) should be noted.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and confirmation of methylphenylphosphinic chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the phosphorus environment.

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons due to coupling with the phosphorus atom (²JP-H). The aromatic protons will appear as a multiplet in the aromatic region of the spectrum. The coupling of protons to phosphorus is a key diagnostic feature in the NMR of organophosphorus compounds.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon and the aromatic carbons. The carbon atoms will also exhibit coupling to the phosphorus atom (¹JP-C for the ipso-carbon of the phenyl ring and the methyl carbon, and ²,³,⁴JP-C for the other aromatic carbons).

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For methylphenylphosphinic chloride, a single resonance is expected. The chemical shift provides information about the oxidation state and the electronic environment of the phosphorus atom. The typical chemical shift range for phosphinic chlorides is in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of methylphenylphosphinic chloride displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (methyl) |

| ~1250 | P=O stretch (phosphoryl) |

| ~1440 | P-Phenyl stretch |

| ~550 | P-Cl stretch |

The strong absorption band around 1250 cm⁻¹ is particularly diagnostic for the P=O group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For methylphenylphosphinic chloride, the mass spectrum will show a molecular ion peak (M⁺) at m/z 174. Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the M⁺ peak will also be observed, corresponding to the ³⁷Cl isotope.[2]

Expected Fragmentation Pattern:

Common fragmentation pathways for organophosphorus compounds involve cleavage of bonds adjacent to the phosphorus atom. For methylphenylphosphinic chloride, fragmentation may involve the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or a phenyl radical (C₆H₅•).

Chemical Properties and Reactivity

Methylphenylphosphinic chloride is a versatile reagent due to the reactivity of the phosphorus-chlorine bond. It readily undergoes nucleophilic substitution reactions at the phosphorus center.

Hydrolysis

Methylphenylphosphinic chloride reacts with water to undergo hydrolysis, yielding methylphenylphosphinic acid and hydrochloric acid. This reaction is typically rapid and exothermic.

Reaction Scheme: C₆H₅(CH₃)P(O)Cl + H₂O → C₆H₅(CH₃)P(O)OH + HCl

The mechanism involves the nucleophilic attack of water on the electrophilic phosphorus atom, followed by the elimination of a chloride ion.

Figure 2: Simplified Hydrolysis Reaction Pathway.

Reaction with Alcohols

In the presence of a base (such as pyridine or triethylamine) to scavenge the HCl produced, methylphenylphosphinic chloride reacts with alcohols to form the corresponding phosphinate esters. This is a widely used method for the synthesis of these esters.[3][4]

Reaction Scheme: C₆H₅(CH₃)P(O)Cl + R-OH + Base → C₆H₅(CH₃)P(O)OR + Base·HCl

The reaction proceeds via a nucleophilic attack of the alcohol oxygen on the phosphorus atom.

Reaction with Amines

Primary and secondary amines react with methylphenylphosphinic chloride to form phosphinic amides (phosphinamides). Similar to the reaction with alcohols, a base is typically used to neutralize the HCl byproduct.[5]

Reaction Scheme: C₆H₅(CH₃)P(O)Cl + R₂NH + Base → C₆H₅(CH₃)P(O)NR₂ + Base·HCl

This reaction is a key step in the synthesis of various phosphinamide-containing compounds.

Sources

A Technical Guide to Methylphenylphosphinic Chloride: Synthesis, Characterization, and Applications in Modern Drug Discovery

Foreword

In the landscape of modern medicinal chemistry and drug development, the precise assembly of molecular architecture is paramount. The introduction of specific functional groups can profoundly influence a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. Among the vast arsenal of reagents available to the synthetic chemist, organophosphorus compounds hold a unique position, offering access to structures that mimic biological phosphates while providing enhanced stability and novel interaction capabilities.

This guide provides an in-depth exploration of methylphenylphosphinic chloride, a key building block in organophosphorus chemistry. From its fundamental properties and synthesis to its strategic application in the construction of complex phosphinate-containing molecules, we will delve into the technical nuances that make this reagent a valuable tool for researchers and scientists. Our focus will be on the causality behind experimental choices, providing not just protocols, but a framework for understanding how to effectively harness the reactivity of this versatile compound in the pursuit of new therapeutic agents.

Compound Identification and Physicochemical Properties

Methylphenylphosphinic chloride is a chiral organophosphorus compound that serves as a critical precursor for the synthesis of methylphenylphosphinate esters and amides. Its reactivity is dominated by the electrophilic phosphorus center, making it susceptible to attack by a wide range of nucleophiles.

Nomenclature and Structure

-

IUPAC Name: [chloro(methyl)phosphoryl]benzene[1]

-

CAS Number: 5761-97-7[1]

-

Molecular Formula: C₇H₈ClOP[1]

-

Synonyms: Methylphenylphosphinoyl chloride, Phenylmethylphosphinic chloride[1][2]

Physicochemical Data

A comprehensive understanding of a reagent's physical properties is essential for its safe handling, storage, and application in synthesis. Key data for methylphenylphosphinic chloride are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 174.56 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 36-38 °C | [2] |

| Boiling Point | 154-156 °C @ 11 torr | |

| Density | 1.21 g/cm³ | [2] |

| Solubility | Soluble in many common organic solvents such as dichloromethane and ether; reacts with water and alcohols. | [3] |

Synthesis of Methylphenylphosphinic Chloride

The synthesis of phosphinic chlorides is a cornerstone of organophosphorus chemistry. While multiple strategies exist for related compounds, a common and effective approach involves the controlled oxidation of a corresponding phosphine precursor. The following section outlines a robust methodology for the preparation of methylphenylphosphinic chloride.

Synthetic Strategy: Oxidation of Secondary Phosphines

The conversion of a secondary phosphine, such as methylphenylphosphine, to the corresponding phosphinic chloride can be achieved with a controlled chlorinating and oxidizing agent. Sulfuryl chloride (SO₂Cl₂) is a particularly effective reagent for this transformation as it provides both the chlorine atoms and the oxygen atom in a single step, with the gaseous byproducts (SO₂ and HCl) being easily removed.

The causality behind this choice lies in the reactivity of sulfuryl chloride with phosphines. The phosphorus lone pair initiates the reaction, leading to a cascade that results in the formation of the P=O bond and the P-Cl bond. This method is often preferred for its efficiency and the clean nature of the reaction.

Experimental Protocol

Reaction: Synthesis of Methylphenylphosphinic Chloride from Methylphenylphosphine

Caption: Workflow for the synthesis of methylphenylphosphinic chloride.

Materials:

-

Methylphenylphosphine

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous toluene (or other inert aprotic solvent)

-

Anhydrous hexane (for recrystallization)

-

Reaction flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet/outlet

-

Cooling bath (ice/water or dry ice/acetone)

Procedure:

-